molecular formula C9H10ClNO2S B2997253 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione CAS No. 478247-70-0

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione

Cat. No. B2997253
CAS RN: 478247-70-0
M. Wt: 231.69
InChI Key: NEEKQPAGXKCDRZ-UHFFFAOYSA-N
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Description

“3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione” is a chemical compound with the CAS Number: 478247-70-0 . It has a molecular weight of 232.71 and its IUPAC name is 3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClNO2S/c1-5(12)8(6(2)13)3-7-4-11-9(10)14-7/h4,8H,3H2,1-2H3 . The canonical SMILES representation is CN1COCN(C1=O)CC2=CN=C(S2)Cl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.70 g/mol . It has a topological polar surface area of 73.9 Ų . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 2 rotatable bonds . The exact mass of the compound is 247.0182254 g/mol . The compound has a complexity of 256 .

Scientific Research Applications

Structural and Thermal Properties

A study by Mahmudov et al. (2011) on cyano-substituted azoderivatives of β-diketones, including analogs similar to "3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione," highlights their high thermal stability and well-defined phase transition peaks. These compounds, characterized by various spectroscopic methods and X-ray diffraction analyses, show potential in material science for their stable properties under different conditions (Mahmudov, Kopylovich, Luzyanin, Mizar, Silva, André, & Pombeiro, 2011).

Synthesis and Reactivity

Lin et al. (2008) discussed the use of related β-diketones in solvent-free Thia-Michael addition reactions, serving as efficient and odorless thiol equivalents. This study underlines the compound's versatility in organic synthesis, especially in creating sulfur-containing molecules with potential pharmaceutical applications (Lin, Zhao, Ouyang, Yu, & Dong, 2008).

Pesticidal Activity

Eliazyan et al. (2013) synthesized derivatives of thiazole-2-thiones starting from similar β-diketones and evaluated their pesticidal activities. Some derivatives showed promising fungicidal and growth stimulant properties, indicating potential applications in agriculture (Eliazyan, Knyazyan, Pivazyan, Ghazaryan, Harutyunyan, & Yengoyan, 2013).

Corrosion Inhibition

Fiala et al. (2007) explored ketene dithioacetal derivatives, akin to "this compound," as inhibitors for copper corrosion in nitric acid solutions. These compounds showed a significant decrease in corrosion rate, suggesting applications in metal preservation and protection (Fiala, Chibani, Darchen, Boulkamh, & Djebbar, 2007).

Catalytic Activities

Mahmudov et al. (2010) synthesized a new copper(II) dimer with "3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione" and investigated its catalytic activity in the oxidation of cyclohexane and benzyl alcohol. The results demonstrated the potential of these complexes in facilitating mild, efficient oxidation reactions, highlighting the role of azoderivatives of β-diketones in catalysis (Mahmudov, Kopylovich, Silva, Silva, Figiel, Karabach, & Pombeiro, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H312, and H332 . The precautionary statements are P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-[(2-chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c1-5(12)8(6(2)13)3-7-4-11-9(10)14-7/h4,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEKQPAGXKCDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CN=C(S1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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